molecular formula C20H18NO5- B12363253 3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester

3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12363253
M. Wt: 352.4 g/mol
InChI Key: CJVIYWXADATNKP-UHFFFAOYSA-M
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Description

3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester is a chemical compound with the molecular formula C22H23NO5 It is a derivative of morpholine and is characterized by the presence of a fluorenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester typically involves the reaction of 3,4-Morpholinedicarboxylic acid with 9H-fluoren-9-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with enzymes or receptors in biological systems. The fluorenylmethyl group may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(9H-fluoren-9-ylmethyl) ester
  • 3,4-Morpholinedicarboxylic acid, 6-methyl-, 4-(9H-fluoren-9-ylmethyl) ester

Uniqueness

3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C20H18NO5-

Molecular Weight

352.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylate

InChI

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/p-1

InChI Key

CJVIYWXADATNKP-UHFFFAOYSA-M

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Origin of Product

United States

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